

# discovery and characterization of VU0542270

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## Compound of Interest

Compound Name: VU0542270

Cat. No.: B2446619

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An In-depth Technical Guide to the Discovery and Characterization of **VU0542270**: A First-in-Class Selective Inhibitor of the Vascular KATP Channel Kir6.1/SUR2B

## Introduction

**VU0542270** is a pioneering pharmacological tool and potential therapeutic lead, identified as the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel, Kir6.1/SUR2B.[1][2][3] KATP channels, which are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits, play a crucial role in coupling cellular metabolism to electrical activity in various tissues.[1] The vascular KATP channel, predominantly the Kir6.1/SUR2B isoform, is a key regulator of vascular tone, blood flow, and blood pressure.[2][3] Its inhibition presents a promising therapeutic strategy for cardiovascular disorders such as patent ductus arteriosus, migraine, and sepsis.[1][2][3] The discovery of **VU0542270** has overcome the long-standing challenge of identifying inhibitors that can selectively target the vascular KATP channel over the pancreatic Kir6.2/SUR1 isoform, thereby offering a novel avenue for research and drug development.[2][3]

## Discovery

**VU0542270** was discovered through a high-throughput screening (HTS) of 47,872 chemically diverse compounds.[2][3] The screening campaign aimed to identify novel inhibitors of heterologously expressed Kir6.1/SUR2B channels.[2][3] The most potent inhibitor identified from this screen was an N-aryl-N'-benzyl urea compound, which was subsequently named **VU0542270**. [2][3]

## Chemical Properties

Property	Value
Chemical Name	N-[[4-methyl-2-(2-thienyl)-5-thiazolyl]methyl]-N'-2-thienyl-urea
CAS Number	1396814-79-1
Molecular Formula	C14H13N3OS3
Molecular Weight	335.5 g/mol
SMILES	<chem>O=C(NCC1=C(C)N=C(C2=CC=CS2)S1)NC3=CC=CS3</chem>
InChI	InChI=1S/C14H13N3OS3/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18)
Data sourced from Cayman Chemical. <a href="#">[4]</a>	

## Pharmacological Characterization

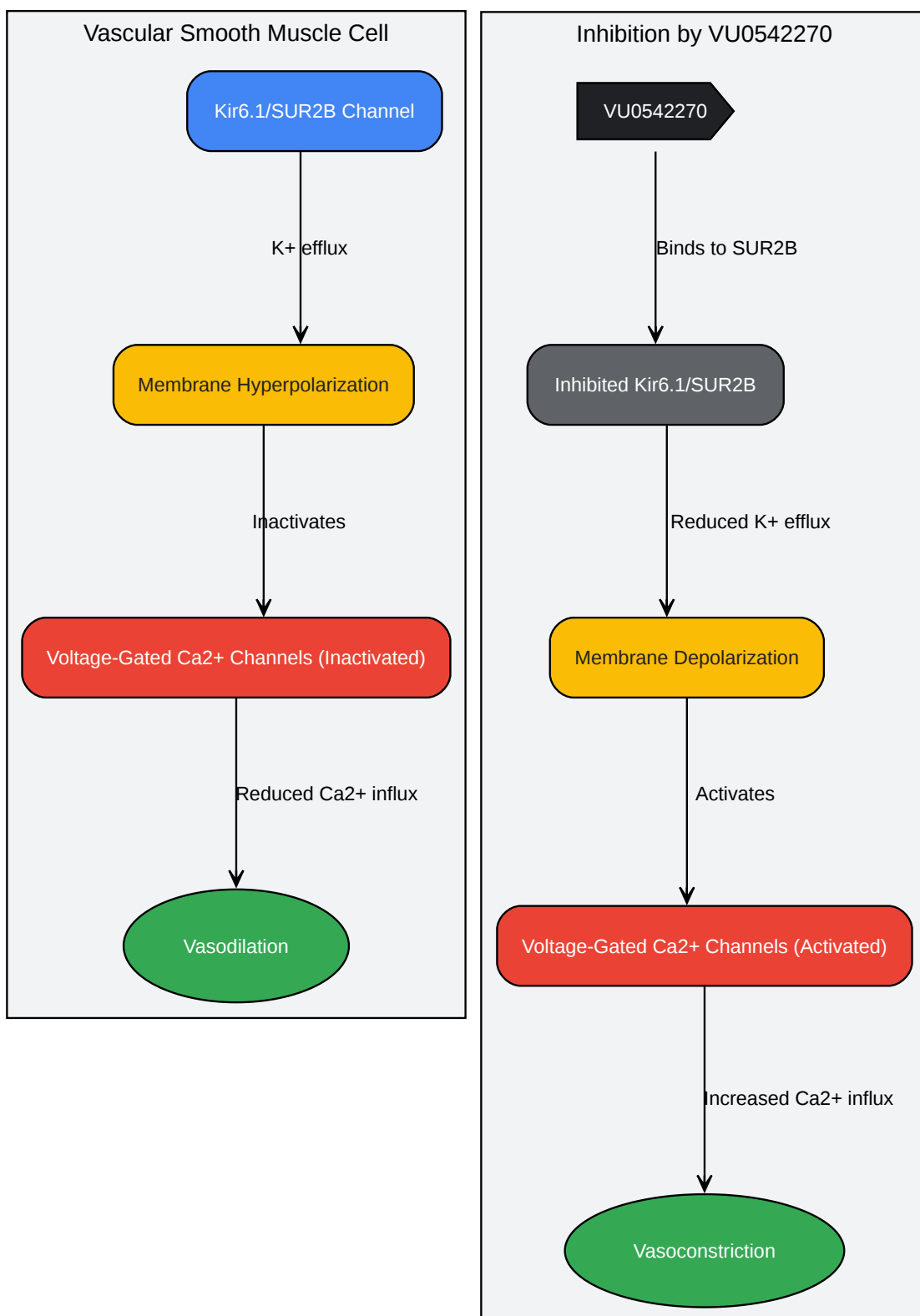
### Potency and Selectivity

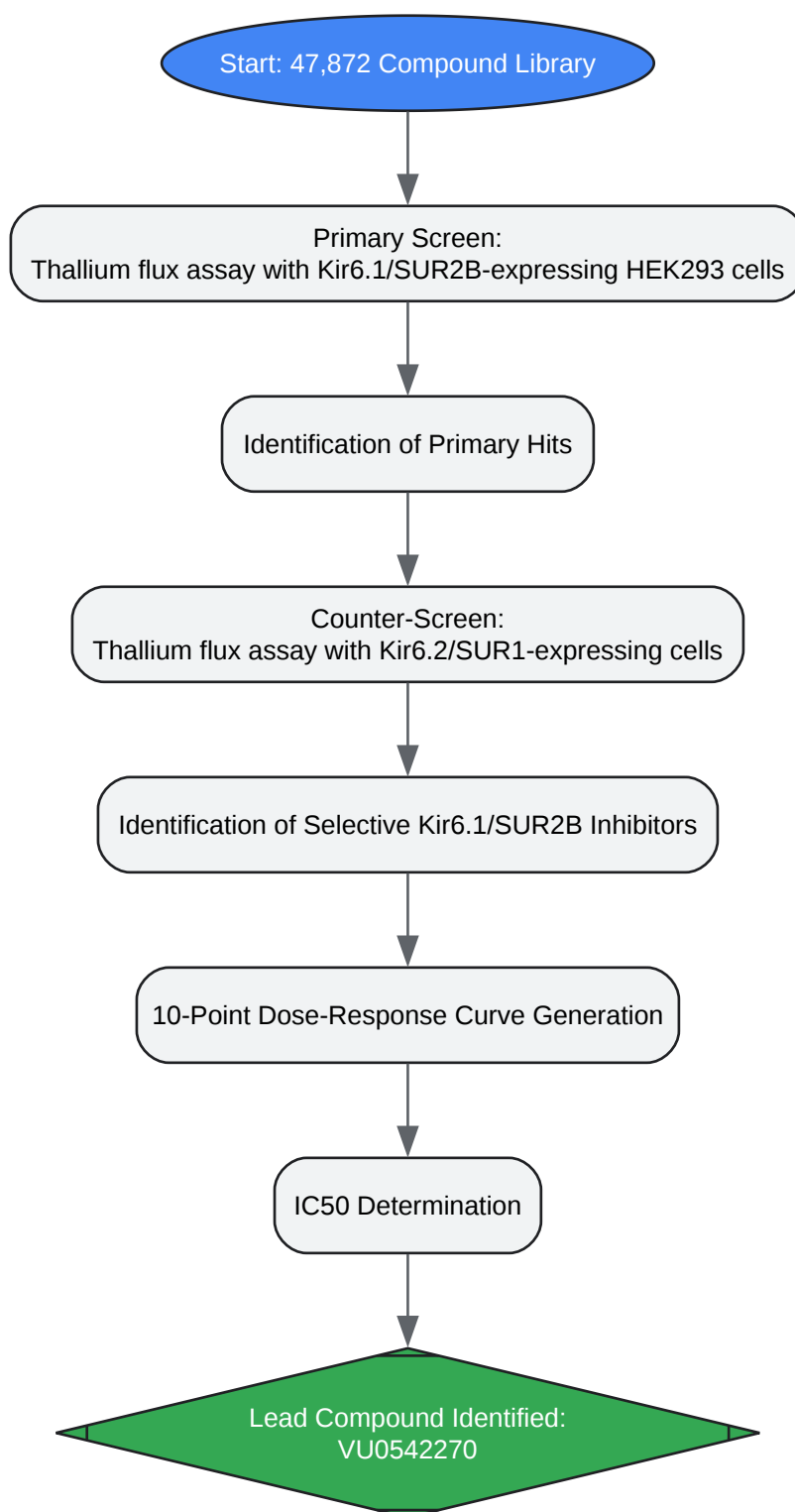
**VU0542270** is a potent inhibitor of Kir6.1/SUR2B with an IC<sub>50</sub> value of approximately 100 nM. [\[2\]](#)[\[3\]](#)[\[5\]](#) It exhibits remarkable selectivity, with no significant activity against the pancreatic KATP channel Kir6.2/SUR1 or other members of the Kir channel family at concentrations up to 30 μM, indicating a selectivity of over 300-fold.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Target	IC50 (μM)
Kir6.1/SUR2B	0.11
Kir6.2/SUR1	>30
Kir1.1	>30
Kir2.1	>30
Kir2.2	>30
Kir2.3	>30
Kir3.1/Kir3.2	>30
Data from Li et al.[1]	

## Mechanism of Action

Studies using various combinations of Kir6.1 or Kir6.2 with SUR1, SUR2A, or SUR2B subunits have demonstrated that the binding site of **VU0542270** is located on the SUR2 subunit of the KATP channel.[2][3] This interaction with SUR2 is responsible for the subsequent inhibition of the channel pore.[2][3]





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